![molecular formula C17H19N7O3 B2795597 methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920373-66-6](/img/structure/B2795597.png)
methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolopyrimidines, which have been found to interact with a variety of targets, including cyclin-dependent kinases (CDKs) . .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the target from performing its function . The compound’s structure suggests it may interact with its targets through hydrogen bonding and other non-covalent interactions.
Biochemical Pathways
If the compound does indeed target cdks as suggested by its structural similarity to known cdk inhibitors, it could potentially affect cell cycle regulation and other cdk-mediated processes .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to diffuse easily into cells due to their lipophilicity . The compound’s pharmacokinetics would also be influenced by factors such as its metabolic stability and its interactions with transport proteins.
Result of Action
If the compound does indeed inhibit cdks, it could potentially induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Propriétés
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-26-13-5-3-12(4-6-13)24-16-14(20-21-24)15(18-11-19-16)22-7-9-23(10-8-22)17(25)27-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGYZJBVFTZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)
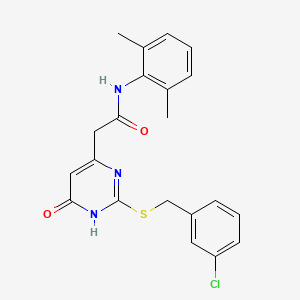
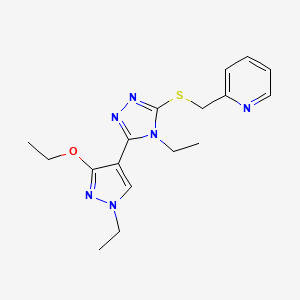
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)
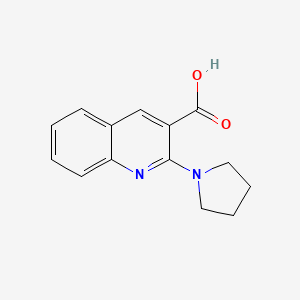
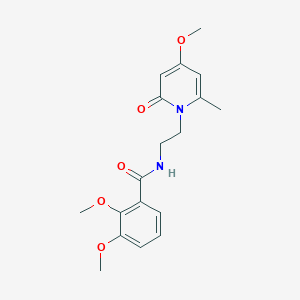
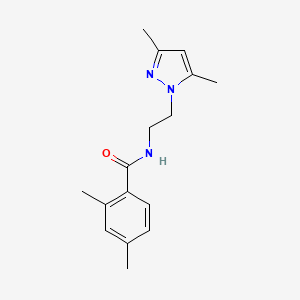
![3-(BENZENESULFONYL)-6-FLUORO-1-[(2-FLUOROPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE](/img/structure/B2795529.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)
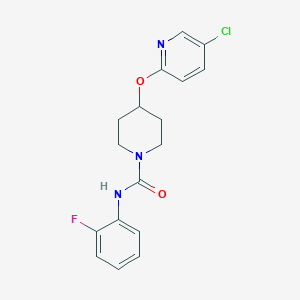
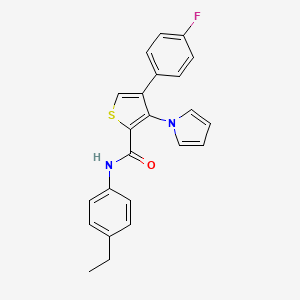

![3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2795537.png)
